molecular formula C12H19NO4S B565967 (2S)-2-[(Ethylthio)carbonyl]-5-oxo-1-pyrrolidinecarboxylic Acid tert-Butyl Ester CAS No. 1298023-90-1

(2S)-2-[(Ethylthio)carbonyl]-5-oxo-1-pyrrolidinecarboxylic Acid tert-Butyl Ester

Cat. No.: B565967
CAS No.: 1298023-90-1
M. Wt: 273.347
InChI Key: DKQDRVXNPGKIGU-QMMMGPOBSA-N
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Description

This compound (CAS 1298023-90-1) is a chiral pyrrolidine derivative characterized by:

  • A (2S) -configured stereocenter.
  • An ethylthio carbonyl group at the 2-position.
  • A 5-oxo (lactam) moiety.
  • A tert-butoxycarbonyl (Boc) protecting group at the 1-position.

It serves as a key intermediate in pharmaceutical synthesis, particularly for protease inhibitors or anticoagulants like Edoxaban . Its tert-butyl ester enhances solubility and stability during synthetic processes, while the ethylthio carbonyl group may modulate reactivity in nucleophilic substitutions or cross-coupling reactions.

Properties

IUPAC Name

tert-butyl (2S)-2-ethylsulfanylcarbonyl-5-oxopyrrolidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO4S/c1-5-18-10(15)8-6-7-9(14)13(8)11(16)17-12(2,3)4/h8H,5-7H2,1-4H3/t8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKQDRVXNPGKIGU-QMMMGPOBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC(=O)C1CCC(=O)N1C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCSC(=O)[C@@H]1CCC(=O)N1C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Direct Esterification with Boc₂O

Boc protection is performed in a one-pot reaction using Boc₂O (1.5 equiv) and DMAP (0.1 equiv) in THF at 25°C. The reaction is quenched with citric acid, and the product is extracted into ethyl acetate. This method achieves 80–90% yield.

Transesterification

An alternative employs methyl 5-oxo-pyrrolidine-2-carboxylate, which undergoes transesterification with tert-butanol catalyzed by sulfuric acid. However, this route risks racemization and is less favored for enantiomerically pure products.

Purification and Crystallization

Crude product is purified via solvent-mediated crystallization . A mixture of ethyl acetate and normal heptane (1:3 v/v) at 1–5°C induces crystallization, yielding >99% purity after washing with cold heptane. For large-scale batches, anti-solvent addition rates and cooling profiles are optimized to control particle size distribution.

Industrial-Scale Process Optimization

Pharmaceutical manufacturers prioritize cost-effectiveness and reproducibility. Key parameters include:

ParameterOptimal ConditionImpact on Yield/Purity
Reaction Temperature2–7°CMinimizes side reactions
Coupling AgentT3P® (28% in ethyl acetate)95% conversion in 2 hours
Crystallization SolventEthyl acetate/heptane99.5% purity after washing
Catalyst Loading0.1 equiv DMAPPrevents over-alkylation

Analytical Characterization

Critical quality attributes are verified via:

  • HPLC : Retention time 8.2 min (C18 column, acetonitrile/water 70:30).

  • NMR : δ 1.41 (s, 9H, Boc), 2.85 (q, 2H, -SCH₂CH₃), 4.32 (m, 1H, C2-H).

  • Mass Spec : [M+H]⁺ = 274.1 m/z .

Chemical Reactions Analysis

Types of Reactions

(2S)-2-[(Ethylthio)carbonyl]-5-oxo-1-pyrrolidinecarboxylic Acid tert-Butyl Ester can undergo various chemical reactions, including:

    Oxidation: The ethylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the pyrrolidine ring can be reduced to form alcohols.

    Substitution: The ester group can participate in nucleophilic substitution reactions to form different esters or amides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Amides or different ester derivatives.

Scientific Research Applications

(2S)-2-[(Ethylthio)carbonyl]-5-oxo-1-pyrrolidinecarboxylic Acid tert-Butyl Ester has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2S)-2-[(Ethylthio)carbonyl]-5-oxo-1-pyrrolidinecarboxylic Acid tert-Butyl Ester involves its interaction with specific molecular targets. The ethylthio group and the pyrrolidine ring play crucial roles in binding to enzymes or receptors, potentially modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.

Biological Activity

(2S)-2-[(Ethylthio)carbonyl]-5-oxo-1-pyrrolidinecarboxylic Acid tert-Butyl Ester is a compound of interest in medicinal chemistry, particularly for its potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including synthesis, pharmacokinetics, and efficacy against various cell lines.

Chemical Structure and Synthesis

The compound is characterized by the following structure:

 2S 2 Ethylthio carbonyl 5 oxo 1 pyrrolidinecarboxylic Acid tert Butyl Ester\text{ 2S 2 Ethylthio carbonyl 5 oxo 1 pyrrolidinecarboxylic Acid tert Butyl Ester}

The synthesis involves several steps, typically starting from readily available pyrrolidine derivatives. The tert-butyl ester group enhances the lipophilicity and stability of the compound, which is crucial for its biological activity.

Anticancer Properties

Recent studies have evaluated the anticancer properties of various derivatives of this compound. Notably, it has been tested against breast cancer cell lines such as MCF-7, SK-BR-3, and MDA-MB-231. Here are some key findings:

  • Efficacy : The compound demonstrated moderate inhibition of cell growth in the aforementioned cancer cell lines after 24 to 72 hours of treatment. However, it was less potent compared to established treatments like tamoxifen and olaparib .
  • Selectivity : Importantly, these compounds did not significantly inhibit the growth of nonmalignant MCF-10A breast cells, suggesting a degree of selectivity that could be beneficial in minimizing side effects during therapy .

Pharmacokinetics

Pharmacokinetic studies highlight several critical attributes:

  • Half-life : The compound exhibits a half-life of approximately 0.74 hours, indicating rapid clearance from systemic circulation .
  • Tissue Distribution : It shows good distribution in tissues such as the kidney and liver, which is essential for therapeutic efficacy and potential side effects .

Case Studies

Several case studies have been documented regarding the biological activity of related compounds:

  • Case Study 1 :
    • Objective : To assess the metabolic stability and anticancer efficacy.
    • Findings : A related compound showed high tumor exposure while maintaining low toxicity levels in non-cancerous cells .
  • Case Study 2 :
    • Objective : Evaluating pharmacokinetic profiles.
    • Findings : Another derivative demonstrated improved aqueous solubility and metabolic stability, enhancing its potential as a drug candidate .

Data Summary

PropertyValue
Half-life0.74 hours
Tissue DistributionKidney, Liver
Efficacy (MCF-7 Cell Line)Moderate inhibition
Non-malignant Cell GrowthNo significant inhibition

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Differences

The table below compares the target compound with analogous pyrrolidinecarboxylates:

Compound Name CAS Number Molecular Formula Key Substituents Stereochemistry Applications
(2S)-2-[(Ethylthio)carbonyl]-5-oxo-1-pyrrolidinecarboxylic Acid tert-Butyl Ester 1298023-90-1 C₁₃H₂₁NO₄S Ethylthio carbonyl, 5-oxo, Boc 2S Pharmaceutical intermediate
tert-Butyl L-Pyroglutamate (H-Pyr-OtBu) 35418-16-7 C₉H₁₅NO₃ 5-oxo, Boc S-configuration at C2 Peptide synthesis, chiral building block
(2S,4S)-1-Boc-4-benzyl-5-oxopyrrolidine-2-carboxylic acid ethyl ester 153080-92-3 C₂₀H₂₇NO₅ Benzyl at C4, ethyl ester at C2, Boc 2S,4S Drug intermediate (e.g., Cephalotaxine)
(S)-2-(2-Aminoethylsulfanylmethyl)-pyrrolidine-1-carboxylic acid tert-butyl ester 1311314-44-9 C₁₃H₂₄N₂O₂S Aminoethylsulfanylmethyl at C2, Boc S-configuration at C2 Ligand for metal catalysis
Key Observations:

Substituent Effects: The ethylthio carbonyl group in the target compound introduces sulfur-based reactivity, enabling thiol-ene click chemistry or disulfide bond formation, unlike simpler esters like tert-butyl L-pyroglutamate . Benzyl or aminoethylsulfanylmethyl substituents (e.g., in and ) alter steric bulk and electronic properties, influencing substrate binding in catalytic applications.

Stereochemical Impact :

  • All compounds feature defined stereochemistry at C2 (S-configuration), critical for enantioselective synthesis. The (2S,4S) diastereomer in further enhances selectivity in asymmetric reactions.

Protecting Groups :

  • The Boc group is universally employed for amine protection, ensuring compatibility with acidic or basic reaction conditions.

Physicochemical Properties

  • Solubility : The Boc group enhances organic-phase solubility (e.g., in dichloromethane or THF), while polar substituents like the ethylthio carbonyl group increase aqueous miscibility marginally.
  • Stability : The 5-oxo lactam ring in all compounds confers rigidity and resistance to racemization. However, the ethylthio carbonyl group may render the target compound prone to hydrolysis under strongly acidic/basic conditions compared to tert-butyl L-pyroglutamate .

Q & A

Q. What are the key physicochemical properties of (2S)-2-[(Ethylthio)carbonyl]-5-oxo-1-pyrrolidinecarboxylic Acid tert-Butyl Ester, and how are they determined experimentally?

The compound is a chiral pyrrolidine derivative with a tert-butyl ester group, a 5-oxo moiety, and an ethylthio-carbonyl substituent. Key properties include molecular weight (calculated from formula C₁₃H₂₁NO₄S), stereochemistry (2S configuration), and solubility in organic solvents like DCM or THF. Characterization involves:

  • NMR spectroscopy for structural confirmation (e.g., tert-butyl group at δ ~1.4 ppm in ¹H NMR).
  • HPLC or GC for purity assessment (>98% purity criteria, as referenced in related tert-butyl esters) .
  • Chiral chromatography to verify enantiomeric excess .

Q. What is the standard synthetic route for this compound, and what intermediates are critical for its stereochemical integrity?

Synthesis typically involves:

  • Step 1 : Protection of the pyrrolidine nitrogen with a tert-butoxycarbonyl (Boc) group.
  • Step 2 : Introduction of the ethylthio-carbonyl moiety via nucleophilic acyl substitution.
  • Step 3 : Oxidation to form the 5-oxo group, ensuring retention of stereochemistry at C2. Key intermediates include Boc-protected pyrrolidine precursors and thiocarbonyl adducts. Reaction conditions (e.g., low temperature for stereocontrol) are critical to avoid racemization .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data (e.g., unexpected NOE correlations) during structural elucidation?

Discrepancies may arise from conformational flexibility or solvent effects. Methodological approaches include:

  • Variable-temperature NMR to assess dynamic rotational barriers.
  • DFT calculations to model preferred conformers and compare with experimental data.
  • X-ray crystallography for definitive stereochemical assignment, as seen in related pyrrolidinecarboxylates .

Q. What strategies optimize the compound’s stability in long-term storage for biological assays?

  • Storage : Under inert atmosphere at –20°C to prevent hydrolysis of the ester or thioester groups.
  • Stability monitoring : Regular HPLC analysis to detect degradation products (e.g., free carboxylic acid from ester hydrolysis) .
  • Lyophilization : For aqueous solubility challenges, lyophilize with stabilizers like trehalose .

Q. How does the ethylthio-carbonyl group influence the compound’s reactivity in medicinal chemistry applications?

The thiocarbonyl group enhances electrophilicity, making it a reactive handle for:

  • Bioconjugation : Thiol-disulfide exchange with cysteine residues in target proteins.
  • Prodrug activation : Enzymatic cleavage by esterases or thioesterases in vivo. Kinetic studies (e.g., LC-MS tracking of hydrolysis rates) are recommended to quantify reactivity .

Q. What experimental designs are recommended to assess the compound’s role in enzyme inhibition studies (e.g., proteases)?

  • Enzyme kinetics : Use Michaelis-Menten assays with varying substrate concentrations.
  • Docking simulations : Align the compound’s 3D structure (from X-ray or DFT) with active sites of target enzymes like BACE-1 .
  • IC₅₀ determination : Combine fluorogenic substrates and dose-response curves to quantify inhibitory potency .

Methodological Notes

  • Stereochemical analysis : Use Mosher’s method or advanced chiral shift reagents to confirm absolute configuration .
  • Scale-up challenges : Optimize Boc-deprotection steps (e.g., TFA in DCM) to minimize side reactions during large-scale synthesis .
  • Data interpretation : Cross-validate NMR and MS results with computational models to address ambiguities in functional group interactions .

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